molecular formula C8H15NO B2607393 1-Oxaspiro[4.4]nonan-4-amine CAS No. 1784613-12-2

1-Oxaspiro[4.4]nonan-4-amine

Cat. No.: B2607393
CAS No.: 1784613-12-2
M. Wt: 141.214
InChI Key: WQUXLLOXLHVXLX-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-4-amine (CAS: 1784613-12-2) is a spirocyclic compound featuring a fused oxolane and cyclopentane ring system with an amine group at the 4-position. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol and a purity ≥95% . This compound is marketed as a multifunctional small-molecule scaffold, primarily used in pharmaceutical and chemical research for exploring structure-activity relationships (SAR) and developing novel bioactive molecules. Its spirocyclic architecture imparts conformational rigidity, making it valuable for modulating pharmacokinetic properties like metabolic stability and target selectivity .

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-3-6-10-8(7)4-1-2-5-8/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUXLLOXLHVXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[4.4]nonan-4-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy ketone, under acidic or basic conditions to form the spirocyclic ring. The amine group can then be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.4]nonan-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Oxaspiro[4.4]nonan-4-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.4]nonan-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amine group. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Group Applications/Properties
1-Oxaspiro[4.4]nonan-4-amine 1784613-12-2 C₈H₁₅NO 141.21 Primary amine Pharmaceutical scaffold
1-Oxaspiro[4.4]nonan-3-amine 915920-80-8 C₈H₁₅NO 141.21 Primary amine (3-position) Lab reagent; limited bioactivity data
1-Oxaspiro[4.4]nonan-2-one N/A C₈H₁₂O₂ 140.18 Lactone (ketone) Fragrance industry (tonka-like odor)
1-Oxaspiro[4.4]nonane-4-carboxamide 142183-71-9 C₁₁H₁₇NO₃ 211.26 Carboxamide Intermediate in drug synthesis
Cadinane dimers (e.g., Involucratustones A–C) N/A ~C₃₀H₄₀O₃ ~460–480 Spiro core with quaternary carbons Cytotoxic, anti-inflammatory

Functional Group Impact on Properties

  • Amine vs.
  • Positional Isomerism : The 3-amine isomer (915920-80-8) shows distinct reactivity due to steric and electronic differences at the 3-position, though its biological applications remain underexplored .

Key Research Findings and Data

Table 2: Evaporation Rate Comparison (Lactone Derivatives)

Compound Evaporation Rate (%/hr) Stability in Technical Media
1-Oxaspiro[4.4]nonan-2-one 12.5 High (no hydrolysis in pH 2–12)
1-Oxaspiro[4.5]decan-2-one 4.3 Moderate (degradation above pH 10)

Table 3: Cytotoxic Activity of Natural Spiro Compounds

Compound Cell Line (IC₅₀, μM) Anti-inflammatory Activity (IC₅₀, μM)
Involucratustone A 4.2 (HeLa) Not tested
Involucratustone B 3.8 (HeLa) Not tested
Involucratustone C N/A 12.4 (NO inhibition)

Biological Activity

1-Oxaspiro[4.4]nonan-4-amine is a compound with the molecular formula C8H15NOC_8H_{15}NO and is characterized by a spirocyclic structure. The unique architecture of this compound facilitates various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that spirocyclic compounds, including derivatives of this compound, exhibit significant antimicrobial activity. A study focusing on similar spiro compounds demonstrated potent antibacterial effects against Gram-positive bacteria, with minimal toxicity towards Gram-negative strains. This suggests a selective mechanism of action that could be exploited for developing new antimicrobial agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. For instance, compounds with spirocyclic structures often act as enzyme inhibitors or modulators, potentially disrupting critical cellular processes such as cell wall synthesis or metabolic pathways .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A comparative study on various spiro compounds highlighted that certain analogs showed enhanced antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The effectiveness was correlated with structural features such as the presence of specific functional groups that enhance membrane permeability .
  • Anticancer Potential :
    • Preliminary findings suggest that this compound may possess anticancer properties, as indicated by its ability to inhibit cell proliferation in various cancer cell lines. This effect is hypothesized to result from the compound's interaction with signaling pathways involved in cell growth regulation .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialBacillus subtilisModerate growth inhibition
AnticancerHeLa CellsReduced cell viability
AnticancerMCF-7 CellsInduced apoptosis

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the spiro structure. Variations in the synthesis can lead to different derivatives, each potentially exhibiting unique biological properties.

Synthetic Route Example

A common synthetic pathway includes:

  • Formation of a precursor compound through the reaction of appropriate amines and cyclic ketones.
  • Cyclization under acidic or basic conditions to form the spirocyclic structure.

This method allows for the introduction of various substituents that can modulate biological activity.

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